molecular formula C22H30N4O B2416695 1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034587-53-4

1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2416695
CAS No.: 2034587-53-4
M. Wt: 366.509
InChI Key: MLWXDXZNHXJJEP-UHFFFAOYSA-N
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Description

1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a complex organic compound that features a tert-butyl group, a phenyl ring, a pyridinyl group, and a piperidinyl group

Preparation Methods

The synthesis of 1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. The synthetic route may include:

    Preparation of 4-(Tert-butyl)phenylamine: This can be achieved through the nitration of tert-butylbenzene followed by reduction.

    Synthesis of 1-(Pyridin-4-yl)piperidine: This involves the reaction of pyridine with piperidine under specific conditions.

    Formation of the Urea Derivative: The final step involves the reaction of 4-(tert-butyl)phenylamine with 1-(pyridin-4-yl)piperidine in the presence of a carbonyl source such as phosgene or triphosgene to form the urea linkage.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing flow chemistry techniques for better control and efficiency .

Chemical Reactions Analysis

1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The phenyl and pyridinyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various electrophiles or nucleophiles for substitution reactions .

Scientific Research Applications

1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It finds applications in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea can be compared with other similar compounds, such as:

    1-(4-(Tert-butyl)phenyl)-3-(pyridin-4-yl)urea: Lacks the piperidinyl group, which may affect its biological activity and chemical properties.

    1-(4-(Tert-butyl)phenyl)-3-(piperidin-4-yl)urea:

    1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiourea: Contains a thiourea linkage instead of a urea linkage, which can influence its chemical stability and reactivity.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O/c1-22(2,3)18-4-6-19(7-5-18)25-21(27)24-16-17-10-14-26(15-11-17)20-8-12-23-13-9-20/h4-9,12-13,17H,10-11,14-16H2,1-3H3,(H2,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWXDXZNHXJJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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